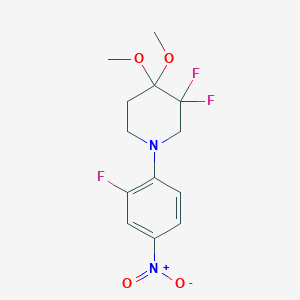
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the nitrophenyl group: This step involves nitration reactions, often using nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine involves its interaction with specific molecular targets. The fluorine atoms and nitrophenyl group play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine: Shares a similar structure but with an azetidine ring instead of a piperidine ring.
4,4-Dimethoxy-3,3-difluoropiperidine: Lacks the nitrophenyl group but has a similar piperidine core.
Uniqueness
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is unique due to the combination of its fluorinated positions and the presence of both a nitrophenyl group and dimethoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
648920-82-5 |
|---|---|
Formule moléculaire |
C13H15F3N2O4 |
Poids moléculaire |
320.26 g/mol |
Nom IUPAC |
3,3-difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine |
InChI |
InChI=1S/C13H15F3N2O4/c1-21-13(22-2)5-6-17(8-12(13,15)16)11-4-3-9(18(19)20)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
QWLGMHHTRHAXLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


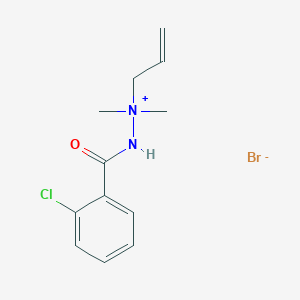
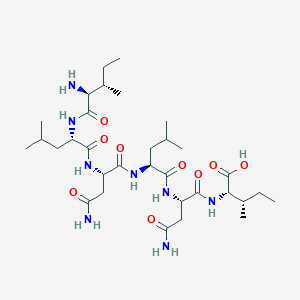
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
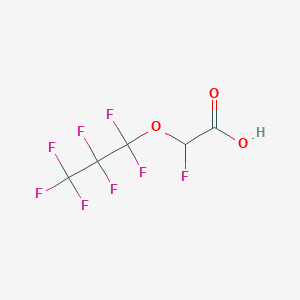
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

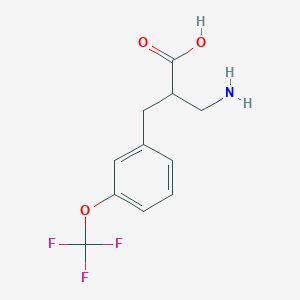
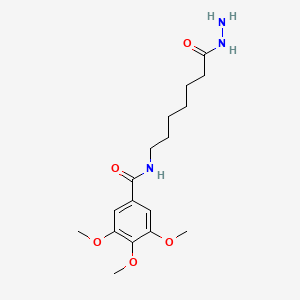
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
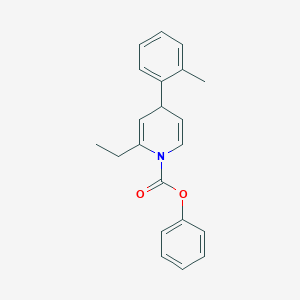
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
